N1-Methyl-2-(trifluoromethyl)benzene-1,4-diamine
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Overview
Description
N1-Methyl-2-(trifluoromethyl)benzene-1,4-diamine is a chemical compound characterized by a benzene ring substituted with a trifluoromethyl group at the 2-position and an amino group at the 1- and 4-positions, along with a methyl group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Amination: The compound can be synthesized through the direct amination of 2-(trifluoromethyl)benzene-1,4-diamine with methylamine under specific reaction conditions, such as elevated temperature and pressure.
Reductive Amination: Another method involves the reductive amination of 2-(trifluoromethyl)benzene-1,4-diamine with formaldehyde and methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. These processes involve the use of specialized reactors and catalysts to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and alkyl groups can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of fluorine chemistry. Biology: It serves as a building block in the design of bioactive molecules, including potential pharmaceuticals. Medicine: The compound has been explored for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-Methyl-2-(trifluoromethyl)benzene-1,4-diamine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
N-Methyl-2-(trifluoromethyl)aniline: Similar structure but lacks the additional amino group.
2-(Trifluoromethyl)benzene-1,4-diamine: Lacks the methyl group at the 1-position.
N-Methyl-2-(trifluoromethyl)benzene-1,3-diamine: Similar but with the amino groups at different positions on the benzene ring.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its continued study and application promise to yield further advancements and innovations.
Properties
Molecular Formula |
C8H9F3N2 |
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Molecular Weight |
190.17 g/mol |
IUPAC Name |
1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C8H9F3N2/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4,13H,12H2,1H3 |
InChI Key |
GFHHDYWWUOZXSP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
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